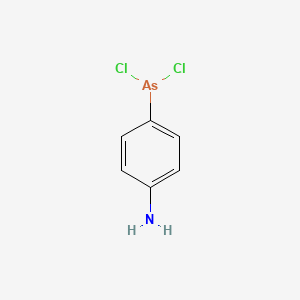
p-Aminophenyldichloroarsine Hydrochloride
説明
特性
IUPAC Name |
4-dichloroarsanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsCl2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSWABMJBUJVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As](Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsCl2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.94 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Aminophenyldichloroarsine Hydrochloride typically involves the reaction of 4-nitroaniline with arsenic trichloride in the presence of a reducing agent. The general reaction scheme is as follows:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline.
Reduction of Nitro Group: The nitro group in 4-nitroaniline is reduced to an amino group, forming 4-aminophenyl.
Reaction with Arsenic Trichloride: The 4-aminophenyl compound is then reacted with arsenic trichloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
p-Aminophenyldichloroarsine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentoxide derivatives.
Reduction: Reduction reactions can convert the dichloroarsine group to other arsenic-containing functional groups.
Substitution: The chlorine atoms in the dichloroarsine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, and other nucleophilic compounds.
Major Products Formed
Oxidation Products: Arsenic pentoxide derivatives.
Reduction Products: Various arsenic-containing functional groups.
Substitution Products: Compounds with substituted arsenic groups.
科学的研究の応用
Chemistry
In chemistry, p-Aminophenyldichloroarsine Hydrochloride is used as a reagent for the synthesis of other organoarsenic compounds
Biology
The compound has been studied for its interactions with biological molecules, particularly proteins containing sulfhydryl groups. Its ability to form covalent bonds with these groups makes it a valuable tool for studying protein function and structure.
Medicine
Research in medicine has explored the potential use of this compound as a therapeutic agent
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of p-Aminophenyldichloroarsine Hydrochloride involves its interaction with sulfhydryl groups in proteins. The compound forms covalent bonds with these groups, leading to the inhibition of protein function. This interaction can disrupt various cellular processes, making it a potent inhibitor of enzymes and other proteins containing sulfhydryl groups.
類似化合物との比較
Similar Compounds
Phenyldichloroarsine: Similar in structure but lacks the amino group.
Methyldichloroarsine: Contains a methyl group instead of a phenyl group.
Ethyldichloroarsine: Contains an ethyl group instead of a phenyl group.
Uniqueness
p-Aminophenyldichloroarsine Hydrochloride is unique due to the presence of both an amino group and a dichloroarsine group attached to a phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


